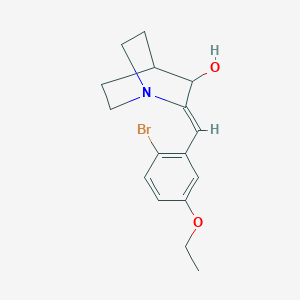
2-(2-bromo-5-ethoxybenzylidene)quinuclidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-5-ethoxybenzylidene)quinuclidin-3-ol is a synthetic compound with potential applications in scientific research. It is a derivative of quinuclidin-3-ol, a natural product found in plants and animals. The synthesis of this compound involves several steps and requires specialized equipment and expertise. In
Mécanisme D'action
The mechanism of action of 2-(2-bromo-5-ethoxybenzylidene)quinuclidin-3-ol involves binding to specific receptors in the brain and modulating their activity. It has been shown to bind to muscarinic acetylcholine receptors, which are involved in several physiological processes including cognition, memory, and movement. The binding of this compound to these receptors can lead to activation or inhibition of their activity, depending on the specific receptor subtype and the cellular context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-bromo-5-ethoxybenzylidene)quinuclidin-3-ol depend on the specific receptor subtype it binds to and the cellular context. It has been shown to modulate the activity of muscarinic acetylcholine receptors in the brain, leading to changes in cognition, memory, and movement. It has also been studied for its antimicrobial and anticancer properties, although the specific mechanisms of action in these contexts are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-bromo-5-ethoxybenzylidene)quinuclidin-3-ol in lab experiments include its specificity for muscarinic acetylcholine receptors and its potential applications in several areas of scientific research. However, its synthesis requires specialized equipment and expertise, and the compound itself can be difficult to handle due to its low solubility and stability. In addition, its effects on other receptors and cellular processes are not well understood, which can make interpretation of results challenging.
Orientations Futures
There are several future directions for research on 2-(2-bromo-5-ethoxybenzylidene)quinuclidin-3-ol. One direction is to study its effects on specific subtypes of muscarinic acetylcholine receptors and their downstream signaling pathways. Another direction is to explore its potential therapeutic applications in neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. In addition, further research is needed to understand its mechanisms of action in antimicrobial and anticancer contexts, and to develop more efficient synthesis methods for this compound and its derivatives.
In conclusion, 2-(2-bromo-5-ethoxybenzylidene)quinuclidin-3-ol is a synthetic compound with potential applications in several areas of scientific research. Its synthesis requires specialized equipment and expertise, but it has been shown to be a useful tool for studying the role of muscarinic acetylcholine receptors in various physiological and pathological processes. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(2-bromo-5-ethoxybenzylidene)quinuclidin-3-ol involves the reaction of quinuclidin-3-ol with 2-bromo-5-ethoxybenzaldehyde in the presence of a catalyst. The reaction proceeds through a Schiff base intermediate and requires careful control of temperature, pH, and reaction time. The final product is obtained by purification through column chromatography and recrystallization. This synthesis method has been optimized for high yield and purity, and has been used successfully in several research projects.
Applications De Recherche Scientifique
2-(2-bromo-5-ethoxybenzylidene)quinuclidin-3-ol has potential applications in several areas of scientific research. It has been shown to bind to specific receptors in the brain and modulate their activity. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. It has also been used as a starting material for the synthesis of other compounds with potential therapeutic applications. In addition, it has been studied for its antimicrobial and anticancer properties.
Propriétés
IUPAC Name |
(2Z)-2-[(2-bromo-5-ethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-2-20-13-3-4-14(17)12(9-13)10-15-16(19)11-5-7-18(15)8-6-11/h3-4,9-11,16,19H,2,5-8H2,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYDDWHHHFVNME-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)C=C2C(C3CCN2CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)Br)/C=C\2/C(C3CCN2CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(difluoromethoxy)phenyl]-3-[4-(4-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5402418.png)
![3-[5-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5402420.png)
![4-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1-cyanovinyl]benzoic acid](/img/structure/B5402422.png)
![N-benzyl-N'-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}sulfamide](/img/structure/B5402423.png)

![3-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5402435.png)

![2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol](/img/structure/B5402460.png)
![3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5402467.png)

![3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5402473.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5402485.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5402492.png)
![3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5402497.png)